molecular formula C8H4F12N2O2 B15078322 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide CAS No. 3492-23-7

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide

Cat. No.: B15078322
CAS No.: 3492-23-7
M. Wt: 388.11 g/mol
InChI Key: SYUPSOPAIUOEGW-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide typically involves the reaction of octanediamide with fluorinating agents. One common method is the reaction of octanediamide with sulfur tetrafluoride or trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated derivatives.

    Reduction: Reduction reactions can convert the compound into less fluorinated analogs.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and analogs, which can be further utilized in different applications.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing advanced materials with unique properties.

    Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.

    Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide involves its interaction with molecular targets through fluorine-fluorine interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems. The pathways involved include the stabilization of reactive intermediates and the modulation of reaction kinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide is unique due to its amide functional groups, which provide additional sites for chemical modification and interaction This distinguishes it from other fluorinated compounds that primarily contain ester or alcohol functional groups

Properties

CAS No.

3492-23-7

Molecular Formula

C8H4F12N2O2

Molecular Weight

388.11 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanediamide

InChI

InChI=1S/C8H4F12N2O2/c9-3(10,1(21)23)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(22)24/h(H2,21,23)(H2,22,24)

InChI Key

SYUPSOPAIUOEGW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Origin of Product

United States

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